

reactivity of the nitro group in 2-Bromo-4-fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-4-fluoro-6-nitrophenol

Cat. No.: B1271563

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An In-depth Technical Guide on the Reactivity of the Nitro Group in 2-Bromo-4-fluoro-6-nitrophenol

Introduction

2-Bromo-4-fluoro-6-nitrophenol (CAS No: 320-75-2) is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]} Its unique molecular architecture, featuring a phenol ring substituted with bromine, fluorine, and a nitro group, makes it a versatile building block for constructing complex molecules with specific biological activities.^{[1][3]} The reactivity of this compound is largely dictated by the powerful electron-withdrawing nature of the nitro group, which influences the aromatic system and participates in characteristic chemical transformations. This guide provides a detailed examination of the synthesis of **2-Bromo-4-fluoro-6-nitrophenol** and the pivotal role the nitro group plays in its subsequent reactions, with a focus on nucleophilic aromatic substitution and reduction pathways.

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Bromo-4-fluoro-6-nitrophenol** is presented below.

Property	Value	Reference
CAS Number	320-75-2	[1][2]
Molecular Formula	C ₆ H ₃ BrFNO ₃	[2][4]
Molecular Weight	235.997 g/mol	[2]
Appearance	Light yellow product	[5]
Purity	Typically 97% or 98%	[1][2]
Melting Point	101 °C	[3]
Boiling Point	277.8±40.0 °C (Predicted)	[3]
Density	1.965±0.06 g/cm ³ (Predicted)	[3]

Synthesis of 2-Bromo-4-fluoro-6-nitrophenol

The primary method for synthesizing **2-Bromo-4-fluoro-6-nitrophenol** is through the electrophilic nitration of 2-Bromo-4-fluorophenol. This reaction utilizes a nitrating agent, typically a mixture of sulfuric acid and nitric acid, to introduce a nitro group onto the aromatic ring.[5] The hydroxyl group is a strong activating group and an ortho-, para-director, while the bromine and fluorine atoms are deactivating but also ortho-, para-directing. The substitution occurs ortho to the hydroxyl group and meta to the halogens, a position sterically accessible and electronically favored.

Caption: Synthesis of **2-Bromo-4-fluoro-6-nitrophenol** via nitration.

Experimental Protocol: Nitration of 2-Bromo-4-fluorophenol

The following protocol is based on a patented synthesis method.[5]

- **Preparation:** In a suitable reaction flask, dissolve 0.05 moles of 2-Bromo-4-fluorophenol in 25 mL of chloroform with stirring.
- **Addition of Nitrating Agent:** At room temperature (20 °C), slowly add a pre-mixed nitrating agent consisting of sulfuric acid and nitric acid (molar ratio of 1:5.5) dropwise.

- **Reaction:** After the addition is complete, heat the reaction mixture to 45 °C and maintain for 3 hours.
- **Workup:** Once the reaction is complete, wash the organic phase with water and then with a saturated sodium chloride solution.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
- **Purification:** Recrystallize the crude product from ethanol to yield a light yellow solid. This process has a reported yield of 89%.^[5]

Reactivity Governed by the Nitro Group

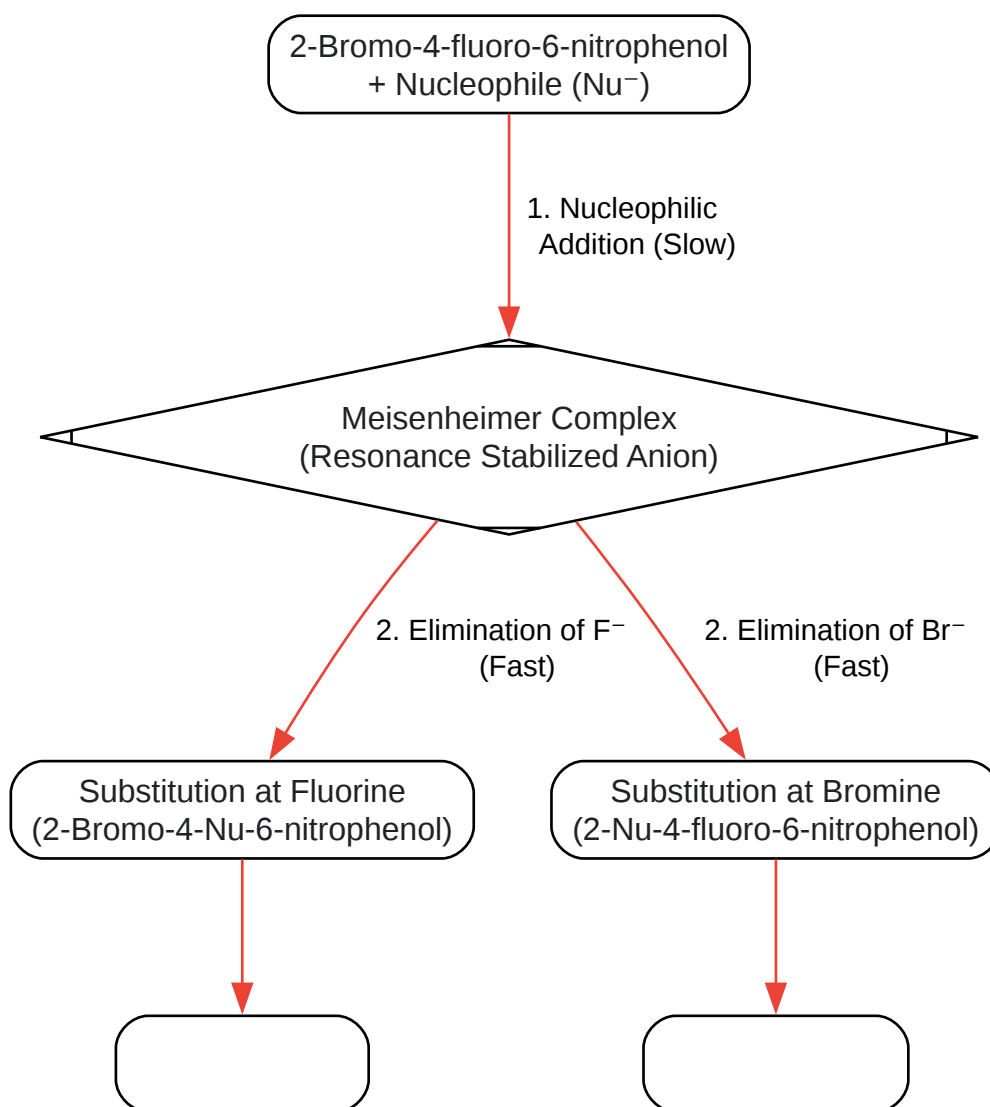
The nitro group is one of the most powerful electron-withdrawing groups. Its presence on the phenol ring profoundly influences the molecule's reactivity in two key ways: by modifying the aromatic ring's susceptibility to nucleophilic attack and by undergoing reduction itself.

Activation for Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of strongly electron-withdrawing groups, such as the nitro group, can render the ring electron-deficient enough to react with nucleophiles. This is known as Nucleophilic Aromatic Substitution (SNAr).^{[6][7]}

The SNAr mechanism proceeds via a two-step addition-elimination process.^[8] The rate-determining step is typically the initial attack by a nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.^{[7][9]} For this stabilization to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group.^{[6][7]}

In **2-Bromo-4-fluoro-6-nitrophenol**, the nitro group is ortho to the bromine atom and para to the fluorine atom. This positioning strongly activates both halogen sites for SNAr, as the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group.



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Caption: General mechanism for S_NAr on **2-Bromo-4-fluoro-6-nitrophenol**.

Reduction of the Nitro Group

The most direct and common reaction involving the nitro group is its reduction to a primary amine. This transformation is a cornerstone of synthetic chemistry, as aromatic amines are valuable precursors for dyes, pharmaceuticals, and other specialty chemicals.^{[10][11]} The reduction of **2-Bromo-4-fluoro-6-nitrophenol** yields 2-amino-6-bromo-4-fluorophenol.

A variety of reducing agents can accomplish this conversion, with the choice often depending on the presence of other functional groups in the molecule.^[12]

Common Reduction Methods:

- **Catalytic Hydrogenation:** Using hydrogen gas with a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel.^[12] Raney Nickel is often preferred when wishing to avoid dehalogenation, which can be a side reaction with Pd/C.^[12]
- **Metal/Acid Reduction:** A classic method involves using a metal such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.^{[12][13]} This is a robust and widely used industrial process.
- **Transfer Hydrogenation:** Reagents like ammonium formate can be used with a catalyst (e.g., Pd/C) to serve as a hydrogen source.^[13]
- **Other Reagents:** Tin(II) chloride (SnCl_2) and sodium hydrosulfite are also effective for this reduction.^[10]

Caption: Reduction of the nitro group to an amine.

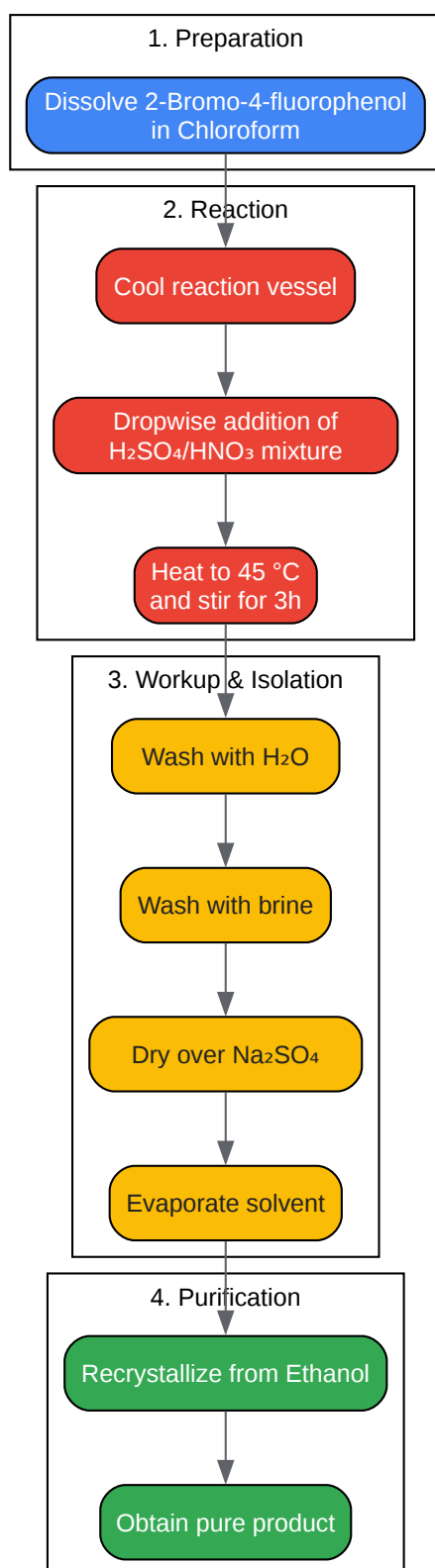
Experimental Protocol: Reduction of a Nitrophenol Analog

The following is a representative protocol for the reduction of a nitro group on a similar halogenated phenol, which can be adapted for **2-Bromo-4-fluoro-6-nitrophenol**.^[13]

- **Preparation:** Dissolve the nitrophenol (e.g., 2-Chloro-4-fluoro-6-nitrophenol) in a solvent mixture, such as ethanol and water.
- **Addition of Reagents:** Add iron powder and a catalytic amount of hydrochloric acid to the solution.
- **Reaction:** Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Upon completion, cool the reaction mixture and filter to remove the iron salts.
- **Isolation:** Neutralize the filtrate and evaporate the solvent to obtain the crude amino-phenol product. Further purification can be achieved through recrystallization or column chromatography.

Experimental Workflow Visualization

The synthesis of **2-Bromo-4-fluoro-6-nitrophenol** involves a standard sequence of laboratory operations. The logical flow from preparation to purification is critical for achieving high yield and purity.



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Caption: General experimental workflow for the synthesis of **2-Bromo-4-fluoro-6-nitrophenol**.

Conclusion

The nitro group in **2-Bromo-4-fluoro-6-nitrophenol** is the dominant director of the molecule's chemical reactivity. It serves a dual purpose: first, as a powerful activating group that renders the aromatic ring susceptible to nucleophilic aromatic substitution at the halogen positions, and second, as a functional group that can be readily reduced to a primary amine. This predictable, dual reactivity makes **2-Bromo-4-fluoro-6-nitrophenol** an exceptionally valuable and versatile intermediate for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries. A thorough understanding of these reaction pathways is essential for researchers and drug development professionals seeking to leverage this compound in their synthetic programs.

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- To cite this document: BenchChem. [reactivity of the nitro group in 2-Bromo-4-fluoro-6-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271563#reactivity-of-the-nitro-group-in-2-bromo-4-fluoro-6-nitrophenol]

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